Verdamicin
Description
Structure
2D Structure
Properties
Molecular Formula |
C20H39N5O7 |
|---|---|
Molecular Weight |
461.6 g/mol |
IUPAC Name |
2-[4,6-diamino-3-[[3-amino-6-(1-aminoethyl)-3,4-dihydro-2H-pyran-2-yl]oxy]-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol |
InChI |
InChI=1S/C20H39N5O7/c1-8(21)12-5-4-9(22)18(30-12)31-15-10(23)6-11(24)16(13(15)26)32-19-14(27)17(25-3)20(2,28)7-29-19/h5,8-11,13-19,25-28H,4,6-7,21-24H2,1-3H3 |
InChI Key |
XUSXOPRDIDWMFO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CCC(C(O1)OC2C(CC(C(C2O)OC3C(C(C(CO3)(C)O)NC)O)N)N)N)N |
Synonyms |
verdamicin |
Origin of Product |
United States |
Biosynthetic Pathways and Enzyme Systems of Verdamicin
Identification of Producer Organisms and Fermentation Broths in Verdamicin Elucidation
The discovery and study of this compound have been closely linked to the identification and cultivation of the specific microbial strains capable of producing this compound. Fermentation broths from these organisms serve as the source material for isolating and characterizing this compound and its related intermediates.
Micromonospora grisea as a Primary Source of this compound
Micromonospora grisea, a species of the genus Micromonospora, has been identified as a primary source organism for the production of this compound. scispace.comguidetopharmacology.orgnih.govnih.govwikipedia.org Early research successfully isolated this new aminoglycoside antibiotic from the fermentation broths of M. grisea. nih.govnih.gov Specifically, M. grisea strain NRRL 3800 is noted as a producer of this compound. scispace.comcect.org
Comparative Analysis of this compound Production in Related Micromonospora Species
While Micromonospora grisea is a key producer, related Micromonospora species have also been investigated for this compound production and the biosynthesis of related aminoglycosides. For instance, this compound, along with its 1-N-ethyl derivative, vertilmicin (B10820947), was isolated from both M. grisea and M. olivoasterospora. rsc.org The genus Micromonospora is well-known for producing a variety of aminoglycoside antibiotics, including the gentamicins and sisomicin (B1680986), which share structural similarities and likely involve overlapping biosynthetic machinery with this compound. scispace.comrsc.org Studies comparing the metabolic profiles and genetic content of different Micromonospora strains have provided insights into the diversity of aminoglycoside production within this genus. rsc.org
Genetic Basis of this compound Biosynthesis
The biosynthesis of this compound is governed by a set of genes typically organized into a biosynthetic gene cluster (BGC) within the producer organism's genome. Elucidating this genetic basis is crucial for understanding the enzymatic steps involved and for potential pathway engineering efforts. nih.gov
Elucidation of Biosynthetic Gene Clusters for this compound
While extensive research has focused on the biosynthetic gene clusters of related aminoglycosides like gentamicin (B1671437) in Micromonospora echinospora, specific reports solely detailing the this compound biosynthetic gene cluster have been less common in some earlier literature. researchgate.netresearchgate.netmdpi.combiorxiv.org However, studies on gentamicin biosynthesis in M. echinospora have provided significant insights into the likely genetic components involved in this compound production due to the structural and pathway similarities. researchgate.netresearchgate.netbiorxiv.orgacs.org These studies have identified gene clusters responsible for the synthesis of the aminocyclitol core and the attachment and modification of amino sugars, processes that are also central to this compound biosynthesis. researchgate.netresearchgate.netbiorxiv.orgacs.org The gene clusters for aminoglycosides in Micromonospora species typically contain genes encoding enzymes for various steps, including cyclization, amination, glycosylation, methylation, and phosphorylation. researchgate.netresearchgate.netmdpi.combiorxiv.orgresearchgate.net
Functional Characterization of Key Biosynthetic Enzymes
The conversion of metabolic intermediates into the final this compound structure involves a series of enzymatic reactions. Characterizing the function of these enzymes is essential for a complete understanding of the biosynthetic pathway.
Phosphotransferases play a significant role in the biosynthesis of aminoglycosides, often by phosphorylating intermediates to facilitate subsequent reactions. GenP, an aminoglycoside 3′-phosphotransferase homologue, has been implicated in the biosynthesis of gentamicin, a closely related compound to this compound. researchgate.netresearchgate.netbiorxiv.orgresearchgate.net Research indicates that GenP catalyzes the phosphorylation of specific intermediates, such as JI-20A and JI-20Ba, as an initial step in the 3′,4′-dideoxygenation process that leads to the formation of gentamicin C1a and C2a. researchgate.netresearchgate.netbiorxiv.org Given the structural relationship between this compound and gentamicin, it is understood that similar phosphotransferase activity, potentially involving GenP or a related enzyme, is crucial for the elaboration of the this compound structure by modifying key hydroxyl groups on the aminoglycoside scaffold. researchgate.netresearchgate.netbiorxiv.org The phosphorylation step can activate hydroxyl groups for subsequent elimination or modification reactions catalyzed by other enzymes in the pathway, such as the PLP-dependent enzymes GenB3 and GenB4, which are also involved in the downstream processing of phosphorylated intermediates in the gentamicin/verdamicin pathway. researchgate.netresearchgate.netbiorxiv.orgacs.org
Here is a table summarizing some of the key organisms and enzymes discussed:
| Organism | Role in this compound Biosynthesis |
| Micromonospora grisea | Primary producer organism |
| Micromonospora species | Producers of related AGs |
Here is a table summarizing some key enzymes and their proposed roles in related aminoglycoside biosynthesis pathways relevant to this compound:
| Enzyme | Proposed Role in Biosynthesis (based on related AGs) |
| GenP | Catalyzes 3'-phosphorylation of intermediates |
| GenB3 | PLP-dependent enzyme involved in dideoxygenation |
| GenB4 | PLP-dependent enzyme involved in double bond migration |
Mechanistic Enzymology of PLP-Dependent Enzymes (e.g., GenB3, GenB4) in this compound Dideoxygenation
The dideoxygenation process in the biosynthesis of gentamicin C complex, which involves intermediates related to this compound, is catalyzed by a set of enzymes including the pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes GenB3 and GenB4. researchgate.netbiorxiv.orgacs.orgnih.gov GenP, an aminoglycoside 3'-phosphotransferase homologue, initiates this process by phosphorylating intermediates such as JI-20A and JI-20Ba. biorxiv.orgnih.gov
GenB3 plays a crucial role in the dideoxygenation by catalyzing the elimination of the 4'-hydroxyl and the 3'-phosphate groups from these phosphorylated intermediates. This reaction initially generates double bonds at the 3',4' and 5',6' positions. biorxiv.org Through imine exchange with the active site lysine, an enamine is liberated, which then undergoes protonation at C-3', resulting in an imine with a 4',5'-double bond. biorxiv.org Hydrolysis of this imine yields oxo-products. biorxiv.org GenB3 is also involved in C-6' transamination following didehydroxylation and double bond reduction. biorxiv.orgacs.org
GenB4, another PLP-dependent enzyme sharing high sequence identity with GenB3, is involved in the later steps of gentamicin C complex biosynthesis, specifically the reduction of the C-4',5' double bond. researchgate.netbiorxiv.orgacs.orgresearchgate.net GenB4 can convert this compound C2a and its epimer, this compound C2, to gentamicin C2a and gentamicin C2, respectively. researchgate.netnih.gov Crystal structures of GenB3 and GenB4 have provided insights into the structural basis for their catalytic activities and have guided site-directed mutagenesis studies to identify crucial residues for their functions. researchgate.netbiorxiv.orgacs.org Proposed catalytic mechanisms for GenB3 and GenB4 highlight the versatility of PLP-dependent enzymes. researchgate.netbiorxiv.orgacs.org
Involvement of Methyltransferases (e.g., GenK) in this compound Structure Formation
Methyltransferases are also involved in the structural maturation of aminoglycosides related to this compound. GenK, a cobalamin-dependent radical SAM methyltransferase, catalyzes the C-6' methylation of gentamicin X2, leading to the formation of G418. nih.govpnas.org While GenK's direct role in the formation of this compound itself is not explicitly detailed in the provided texts, its involvement in the branching of the gentamicin biosynthetic pathway by modifying a related intermediate (gentamicin X2) underscores the importance of methyltransferases in shaping the final structures of aminoglycoside congeners found in fermentation broths, which can include this compound. nih.govpnas.orgresearchgate.net Disruption of genK has been shown to affect the accumulation of different gentamicin components. researchgate.netnih.gov
Biosynthetic Intermediates and Biotransformation Studies of this compound
This compound is considered an intermediate or a related congener within the complex biosynthetic network of gentamicin-group antibiotics produced by Micromonospora species. tandfonline.comresearchgate.netnih.gov
Identification and Characterization of Pathway Precursors
While the provided texts don't explicitly list precursors solely for this compound in isolation, they highlight that intermediates like JI-20A and JI-20Ba are upstream of compounds like sisomicin and this compound in the gentamicin biosynthetic pathway. biorxiv.orgnih.govresearchgate.net The phosphorylation of JI-20A and JI-20Ba by GenP is presented as the initial step in the dideoxygenation process that eventually leads to compounds like sisomicin and this compound. biorxiv.orgnih.gov
Biotransformation of this compound into Related Aminoglycoside Congeners (e.g., Gentamicin C2a, C2)
Biotransformation studies have demonstrated that this compound can be converted into other gentamicin components by Micromonospora species. Resting cells of a Micromonospora sagamiensis mutant were shown to transform this compound into gentamicin C2a, gentamicin C2, and subsequently gentamicin C1. tandfonline.com This biotransformation involves the (4',5')-reduction of this compound, followed by 6'-C-epimerization and then 6'-N-methylation. tandfonline.com GenB4 is capable of converting this compound C2a and this compound C2 to gentamicin C2a and gentamicin C2, respectively, in vitro. researchgate.netnih.gov The isomerization between gentamicin C2a and C2 is catalyzed by GenB2, another PLP-dependent enzyme. researchgate.netresearchgate.net
Combinatorial Biosynthesis and Pathway Engineering for this compound Analogs
The understanding of the biosynthetic pathways of aminoglycosides like this compound and gentamicin has opened avenues for combinatorial biosynthesis and pathway engineering to generate novel analogs. nih.govresearchgate.netnih.gov
Strategic Manipulation of this compound Biosynthetic Pathways
Strategic manipulation of the biosynthetic pathways, often through genetic modification of the producing Micromonospora strains, allows for the generation of altered or modified antibiotics. nih.govresearchgate.netnih.gov This can involve site-directed mutagenesis, gene deletion, or the introduction of genes from other biosynthetic pathways. nih.govresearchgate.net By altering the genes responsible for specific enzymatic steps, researchers can influence the types of intermediates and final products accumulated, potentially leading to the production of novel this compound analogs or favoring the production of specific congeners with desired properties. nih.govnih.govresearchgate.netresearchgate.net For instance, disrupting the genK gene affects the production profile of gentamicin components. researchgate.netnih.gov The ability of enzymes like GenB3 and GenB4 to act on different substrates or produce different products, as well as the epimerization activity of GenB2, provides targets for manipulating the pathway towards specific outcomes. researchgate.netbiorxiv.orgacs.orgresearchgate.netnih.gov
Compound Information and PubChem CIDs
| Compound | PubChem CID |
| This compound | 52948323 |
| Gentamicin C2a | 12799056 |
| Gentamicin C2 | 72397 |
Data Table: Biotransformation of this compound by M. sagamiensis
| Starting Compound | Biotransformation Products (Observed Sequence) |
| This compound | Gentamicin C2a, Gentamicin C2, Gentamicin C1 |
*Based on biotransformation studies using resting cells of a Micromonospora sagamiensis mutant. tandfonline.com
Data Table: Key Enzymes in Dideoxygenation and Related Transformations
| Enzyme | Type of Enzyme | Role in Biosynthesis |
| GenP | Phosphotransferase | Phosphorylates intermediates (e.g., JI-20A, JI-20Ba) to facilitate dideoxygenation. biorxiv.orgnih.gov |
| GenB3 | PLP-dependent enzyme | Catalyzes elimination of hydroxyl and phosphate (B84403) groups; involved in transamination. biorxiv.orgacs.orgnih.gov |
| GenB4 | PLP-dependent enzyme | Catalyzes reduction of the C-4',5' double bond; converts this compound to Gentamicin C2a/C2. researchgate.netbiorxiv.orgacs.orgresearchgate.netnih.gov |
| GenB2 | PLP-dependent enzyme | Catalyzes the epimerization of Gentamicin C2a to Gentamicin C2. researchgate.netresearchgate.net |
| GenK | Methyltransferase | Catalyzes C-6' methylation of Gentamicin X2, influencing pathway branching. nih.govpnas.orgresearchgate.net |
Generation of Non-Natural this compound Derivatives via Biosynthetic Methods
The structural complexity of this compound and its related aminoglycosides presents challenges for purely chemical synthesis when aiming to generate novel derivatives. Biosynthetic methods, particularly through pathway engineering and combinatorial biosynthesis, offer powerful strategies to create non-natural this compound derivatives. uni.lu This approach involves manipulating the biosynthetic machinery of the producing organism to yield modified antibiotic structures.
Combinatorial biosynthesis entails altering the biosynthetic gene clusters responsible for antibiotic production in genetically modified strains. uni.lu Techniques such as site-directed mutagenesis, gene replacement, and the co-expression of genes from different biosynthetic pathways can be employed to redirect cellular synthesis towards novel compounds. uni.lu This allows for the generation of hybrid molecules or derivatives with altered functional groups or glycosylation patterns that may not occur naturally. uni.lu
Enzyme engineering, a key component of biosynthetic methods, focuses on modifying the catalytic properties of specific enzymes within the pathway. By altering enzyme specificity or activity, it is possible to influence the types of substrates accepted or the reactions catalyzed, leading to the production of modified end products. uni.lu
Recent research has demonstrated the potential of engineering enzymes involved in related aminoglycoside pathways to impact the production of this compound-related compounds. For instance, semi-rational engineering strategies have been applied to improve the activity of GenB3 and GenB4, enzymes implicated in the biosynthesis of gentamicin C complex and involved in the modification of this compound-related intermediates. wikidata.org Mutations in GenB3 and GenB4 have resulted in enhanced activity towards various substrates, including JI-20A-P, JI-20Ba-P, sisomicin, and this compound C2a. wikidata.org These engineered enzymes can potentially be utilized in in vivo or in vitro systems to produce novel this compound derivatives.
Chemical Synthesis and Derivatization Strategies for Verdamicin and Its Analogs
Total Synthesis Approaches to the Verdamicin Core Structure
While semisynthetic modifications are prevalent, research has also explored total synthesis approaches to construct the this compound core structure. One strategy involves the use of an α,β-unsaturated aldehyde intermediate. nih.gov This approach highlights the complexity of assembling the polycyclic aminoglycoside scaffold.
Semisynthetic Modifications of this compound and Related Aminoglycosides
Semisynthetic strategies involve chemically modifying existing aminoglycosides to yield new derivatives with altered properties. These modifications often target specific functional groups, such as amino or hydroxyl groups. nih.gov
Selective N-Acylation Procedures for this compound Derivatives
Selective N-acylation is a significant method for derivatizing aminoglycosides, including this compound. Treatment of acid addition salts of gentamicin-sisomicin class antibiotics with one equivalent of triethylamine (B128534) and an acylating agent can result in the selective formation of 1-N-acyl derivatives. nih.govresearcher.lifejst.go.jpcapes.gov.br This regioselectivity at the N-1 position is in contrast to the acylation of free bases, which tends to acylate other basic centers. nih.govresearcher.life
Stereocontrolled Elaboration of Side Chains in this compound Analogs (e.g., this compound C2 and C2a)
The synthesis of specific this compound analogs like this compound C2 and C2a often involves stereocontrolled elaboration of their side chains. A synthesis of this compound C2 and C2a has been achieved starting from sisomicin (B1680986). acs.orgacs.orgacs.orgnih.govresearchgate.netlookchem.comresearchgate.net This synthesis relies on an oxidative transformation of an allylic azide (B81097) to an α,β-unsaturated aldehyde, followed by stereocontrolled reactions to build the 5' side chain of this compound C2 and C2a. acs.orgacs.orgacs.orgnih.govnih.gov this compound C2a has a 6'-(S)-aminoethyl configuration, while this compound C2 has the 6'-(R)-aminoethyl configuration. acs.orgacs.org
Development of Novel 1-N-Ethyl Derivatives from this compound (e.g., Vertilmicin)
The development of 1-N-ethyl derivatives from this compound is another important semisynthetic strategy. Vertilmicin (B10820947) is a novel semisynthetic aminoglycoside that is a 1-N-ethyl derivative of this compound. nih.govnih.govresearchgate.netasm.orgasm.org This modification at the N-1 position is a common strategy in aminoglycoside synthesis to potentially improve properties, such as resistance to enzymatic inactivation. researchgate.netresearchgate.net
Advanced Synthetic Methodologies for this compound Chemical Space Exploration
Advanced synthetic methodologies are continuously being developed to explore the chemical space around this compound and related aminoglycosides, aiming to create novel structures with potentially improved characteristics. nih.gov
Oxidative Transformations in this compound Precursor Synthesis
Oxidative transformations play a role in the synthesis of this compound precursors and analogs. For instance, the synthesis of this compound C2 and C2a from sisomicin involves a novel oxidative transformation of an allylic azide to the corresponding α,β-unsaturated aldehyde. acs.orgacs.orgacs.orgnih.gov Selenium(IV) oxide (SeO2) has been used for the oxidation of allylic primary azides in the synthesis of this compound C2. researchgate.netmdpi.com Enzymatic methods involving oxidation have also been explored in the context of gentamicin (B1671437) biosynthesis, which is related to this compound. researchgate.netnih.gov
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 5288510 |
| Sisomicin | 30337 |
| Gentamicin | 3467 |
| This compound C2 | 10965379 |
| This compound C2a | 10965378 |
| Vertilmicin | 135400479 |
Data Tables
While detailed quantitative data tables on synthetic yields or reaction conditions for every specific transformation mentioned are not consistently available across the search results in a format suitable for direct extraction into tables without interpretation or synthesis beyond the scope of the provided snippets, the text describes key synthetic steps and the relationships between compounds.
For example, the synthesis of this compound C2 and C2a from sisomicin involves multiple steps with reported yields below 3% in some cases researchgate.net, while other related syntheses of gentamicin components from sisomicin show yields ranging from 1.4% to 12.7% over 6-8 steps researchgate.netnih.gov.
The concept of selective N-acylation at the 1-N position is a key finding nih.govresearcher.lifejst.go.jpcapes.gov.br, and the structural difference between this compound C2 and C2a lies in the stereochemistry at the C6' position acs.orgacs.org. Vertilmicin is defined by the presence of a 1-N-ethyl group on this compound nih.govnih.govresearchgate.netasm.orgasm.org.
A table summarizing the relationships between some of the discussed compounds and their precursors through semisynthesis can be illustrative:
| Product | Precursor | Modification Type |
| This compound C2 | Sisomicin | Semisynthesis (Oxidation, Stereocontrolled Elaboration) acs.orgacs.orgacs.orgnih.govresearchgate.netlookchem.comresearchgate.net |
| This compound C2a | Sisomicin | Semisynthesis (Oxidation, Stereocontrolled Elaboration) acs.orgacs.orgacs.orgnih.govresearchgate.netlookchem.comresearchgate.net |
| Vertilmicin | This compound | 1-N-Ethylation nih.govnih.govresearchgate.netasm.orgasm.org |
| 1-N-acyl this compound Derivatives | This compound | Selective N-Acylation at N-1 nih.govresearcher.lifejst.go.jpcapes.gov.br |
Application of Protecting Group Chemistry in this compound Derivatization
The derivatization of aminoglycosides like this compound often necessitates the use of protecting group chemistry to achieve selective modification of specific functional groups. nih.gov The presence of multiple amino and hydroxyl moieties with similar reactivity profiles makes direct chemical modification challenging, often leading to complex mixtures and low yields of desired products. nih.govresearchgate.net Protecting groups are employed to temporarily block certain reactive sites while reactions are carried out at other positions. google.comgoogle.com
Common strategies in aminoglycoside derivatization involve the protection of amino groups and hydroxyl groups. nih.govgoogle.comgoogle.com Suitable protecting groups for amino functionalities include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), among others. nih.govgoogle.comgoogle.comgoogle.comgoogle.com.na Hydroxyl groups can be protected using groups such as trialkylsilyl or diarylalkylsilyl (e.g., t-butyldimethylsilyl, t-butyldiphenylsilyl, trimethylsilyl), tetrahydropyranyl, or benzyl. google.com
The selection of a protecting group depends on the specific functional group to be protected, the reaction conditions to be employed, and the ease of its subsequent removal without affecting other parts of the molecule. google.com Orthogonal protection strategies, where different protecting groups are used for different functional groups and can be removed under distinct conditions, are often applied in the synthesis of complex aminoglycoside derivatives. researchgate.net
While detailed data tables specifically focusing on this compound derivatization using protecting groups were not extensively found in the immediate search results, general principles and examples from related aminoglycosides highlight the importance of this technique. For instance, in the synthesis of aminoglycoside analogs, the protection of all amino groups with Boc or Cbz is a common initial step before further modifications are performed at hydroxyl positions. nih.gov Similarly, selective protection of hydroxyl groups can be achieved to facilitate reactions at specific sites. nih.govacs.org
The synthesis of this compound C2 and C2a, for example, involved multiple steps, and while specific protecting group details were not fully elaborated in the provided snippets, the complexity of aminoglycoside synthesis in general underscores the likely reliance on protecting group strategies to navigate the multiple reactive centers. researchgate.net The use of phenyltriazenyl protection for a secondary amino group of sisomicin, a related aminoglycoside, has been reported to facilitate synthesis and characterization, suggesting similar strategies might be beneficial for this compound derivatization. researchgate.net
Illustrative Protecting Groups Used in Aminoglycoside Chemistry (General Examples)
| Functional Group | Example Protecting Groups | Deprotection Conditions (General) | References |
| Amino | tert-Butoxycarbonyl (Boc) | Acidic conditions (e.g., TFA, HCl) | google.comgoogle.comgoogle.comgoogle.com.na |
| Amino | Benzyloxycarbonyl (Cbz) | Hydrogenation (H₂, Pd/C) | google.comgoogle.com |
| Amino | Fluorenylmethoxycarbonyl (Fmoc) | Basic conditions (e.g., piperidine) | google.com |
| Hydroxyl | tert-Butyldimethylsilyl (TBDMS) | Acidic conditions, fluoride (B91410) reagents | google.com |
| Hydroxyl | Benzyl (Bn) | Hydrogenation (H₂, Pd/C) | google.com |
The application of protecting group chemistry is thus integral to the targeted synthesis of this compound derivatives and analogs, allowing for controlled chemical transformations at specific positions on the complex aminoglycoside scaffold.
Molecular Mechanisms of Action of Verdamicin
Ribosomal Target Recognition and Binding of Verdamicin
The primary target for aminoglycoside antibiotics is the bacterial ribosome. nih.govweizmann.ac.ilnih.gov this compound binds to the 30S ribosomal subunit, interfering with its normal function in protein synthesis. mcmaster.cawikipedia.orgresearchgate.netpatsnap.com
Interaction of this compound with the Bacterial 30S Ribosomal Subunit
Aminoglycosides bind to the bacterial 30S ribosomal subunit, which is a key component of the protein synthesis machinery. mcmaster.caresearchgate.netpatsnap.com This binding is often described as energy-dependent and can be irreversible. globalresearchonline.net The interaction with the 30S subunit is central to the mechanism of action of this class of antibiotics. mcmaster.cawikipedia.orgresearchgate.netpatsnap.com
Specific Binding Sites on 16S rRNA (e.g., A-site) for this compound
Aminoglycosides primarily bind to the aminoacyl site (A-site) of the 16S ribosomal RNA (rRNA) within the 30S ribosomal subunit. mcmaster.canih.govglobalresearchonline.netnih.govmdpi.comresearchgate.net This binding occurs in the decoding region of the ribosome, which is critical for the accurate recognition of mRNA codons by tRNA anticodons. nih.govnih.govembopress.orgarchive.org Key nucleotides in the 16S rRNA, such as A1408, A1492, and A1493 (using E. coli numbering), are involved in the binding of aminoglycosides to the A-site. nih.govresearchgate.netembopress.orgacs.org The identity of the nucleotide at position 1408 is a significant determinant of the specificity of aminoglycoside action, with an adenosine (B11128) at this position being characteristic of prokaryotic ribosomes. nih.govembopress.org
Translational Inhibition and Misreading Induced by this compound
Binding of aminoglycosides to the 30S ribosomal subunit leads to the inhibition of translation and the induction of misreading of the genetic code. mcmaster.cawikipedia.orgresearchgate.netnih.govglobalresearchonline.netnih.govembopress.orgacs.orggoogle.com
Impairment of Codon-Anticodon Recognition Fidelity by this compound
Aminoglycosides interfere with the proofreading processes during translation, leading to an increased rate of errors in protein synthesis. google.com They disrupt the accurate recognition of codon-anticodon interactions within the ribosomal A-site. nih.govglobalresearchonline.netnih.govmdpi.comresearchgate.netnih.govnih.gov This impairment of fidelity results in the production of aberrant and non-functional proteins. researchgate.netpatsnap.comglobalresearchonline.net
Disruption of Ribosomal Translocation by this compound
In addition to causing misreading, aminoglycosides can also inhibit ribosomal translocation. mcmaster.cawikipedia.orgnih.govglobalresearchonline.netembopress.orggoogle.com Translocation is the process where the peptidyl-tRNA moves from the A-site to the P-site on the ribosome. mcmaster.cawikipedia.orgglobalresearchonline.netgoogle.com By disrupting this movement, this compound hinders the elongation of the polypeptide chain. globalresearchonline.net
Cellular Uptake Mechanisms of this compound in Bacterial Systems
The cellular uptake of aminoglycosides in bacterial systems is a complex process that involves multiple steps. elifesciences.org Aminoglycosides are generally unable to enter bacterial cells via passive diffusion due to their polar nature. frontiersin.org Their uptake is typically energy-dependent. wikipedia.orgglobalresearchonline.netelifesciences.orgfrontiersin.org
The uptake of aminoglycosides in susceptible strains involves an initial ionic binding to the bacterial cell surface, followed by two energy-dependent phases (EDP I and EDP II). elifesciences.org This active transport mechanism relies on the proton motive force (PMF) across the bacterial membrane. elifesciences.orgfrontiersin.org Anaerobic bacteria are generally resistant to aminoglycosides, which is attributed to their reliance on PMF for uptake. frontiersin.org
While the mechanism of aminoglycoside uptake across the cytoplasmic membrane remains a subject of research, it is understood to be an active process. ubc.ca Changes in outer membrane permeability and inner membrane transport can influence the intracellular concentration of aminoglycosides. globalresearchonline.net
Energy-Dependent Transport Processes
The entry of aminoglycosides, including this compound, into bacterial cells is a complex process that involves energy-dependent transport mechanisms. merckvetmanual.comglobalresearchonline.netnih.govelifesciences.org In Gram-negative bacteria, aminoglycoside uptake is described as occurring in distinct phases. nih.govplos.org Following initial binding and diffusion through outer membrane porins (an energy-independent phase), there is an energy-dependent phase I (EDPI), characterized by a slow, linear increase in intracellular concentration. nih.govplos.org This is followed by a more rapid increase in entry, known as energy-dependent phase II (EDPII). nih.govplos.org This latter phase is crucial for achieving the high intracellular concentrations necessary for bactericidal activity. nih.gov
Role of Proton-Motive Force in this compound Accumulation
The energy-dependent uptake of aminoglycosides, particularly EDPII, is significantly reliant on the proton-motive force (PMF) across the bacterial inner membrane. nih.govelifesciences.orgplos.orggoogle.com The PMF is an electrochemical gradient generated by the transfer of protons across the membrane, primarily through the respiratory chain complexes during cellular respiration. nih.gov This potential is tightly linked to energy production in the bacterial cell. nih.gov Studies have shown that metabolites that stimulate the PMF can enhance aminoglycoside uptake and activity. plos.orggoogle.com Conversely, factors that dissipate the PMF can impair aminoglycoside entry and lead to reduced susceptibility. plos.orgutar.edu.my The PMF drives the transport process that allows this compound to accumulate within the bacterial cytoplasm to levels sufficient to inhibit protein synthesis and cause cell death. nih.govgoogle.com
Comparative Molecular Action Profiles of this compound with Other Aminoglycosides
This compound shares a similar mechanism of action with other aminoglycoside antibiotics, primarily targeting bacterial protein synthesis by binding to the 30S ribosomal subunit. youtube.comglobalresearchonline.net Its in vitro and in vivo spectrum of activity has been reported to be similar to that of gentamicin (B1671437) and sisomicin (B1680986). researchgate.netyoutube.com However, differences exist among aminoglycosides in their affinity and degree of binding to ribosomal subunits, and the specific steps in protein synthesis they affect. merckvetmanual.com
Resistance mechanisms to aminoglycosides, including reduced drug uptake, target modification (such as mutations or enzymatic modification of ribosomal RNA), and enzymatic inactivation by aminoglycoside-modifying enzymes (AMEs), are also relevant when comparing this compound to other members of this class. asm.orgmdpi.comfrontiersin.orgcreative-diagnostics.comnih.govresearchgate.net Vertilmicin (B10820947), a semisynthetic derivative of this compound, has shown similar activity to netilmicin (B1678213) and higher activity than this compound and gentamicin against certain isolates, while being less active than amikacin. asm.orgasm.org Vertilmicin also demonstrated resistance to modifications by the AAC(6′)-APH(2″) enzyme, suggesting potential differences in susceptibility to specific AMEs compared to other aminoglycosides like this compound. asm.org
Lack of Specific Data on this compound Complicates Analysis of Resistance Mechanisms
The primary mechanisms of aminoglycoside resistance in bacteria are well-established and fall into two main categories: enzymatic inactivation of the antibiotic by aminoglycoside-modifying enzymes (AMEs) and alteration of the ribosomal target site. AMEs are a diverse group of enzymes that chemically modify the aminoglycoside structure, preventing it from binding to its ribosomal target. These enzymes are broadly classified into three families:
Aminoglycoside N-Acetyltransferases (AACs): These enzymes catalyze the transfer of an acetyl group to an amino group on the aminoglycoside.
Aminoglycoside O-Phosphotransferases (APHs): These enzymes add a phosphate (B84403) group to a hydroxyl group on the antibiotic.
Aminoglycoside O-Nucleotidyltransferases (ANTs): These enzymes transfer a nucleotide (usually an adenylyl group) to a hydroxyl group of the aminoglycoside.
Furthermore, some bacteria possess bifunctional enzymes, such as AAC(6′)-APH(2″), which can carry out two different types of modifications, conferring broad resistance to multiple aminoglycosides. nih.gov The substrate specificity and kinetic parameters of these enzymes for different aminoglycosides are crucial in determining the resistance profile of a given bacterial strain.
The second major resistance mechanism involves modifications to the 16S rRNA component of the 30S ribosomal subunit, the primary target of aminoglycosides. nih.gov Mutations in the 16S rRNA gene or enzymatic methylation of specific nucleotides within the ribosome's A-site can reduce the binding affinity of aminoglycosides, leading to resistance. mdpi.com
While it is plausible that this compound is susceptible to these same general resistance mechanisms, the absence of specific studies means that any discussion of its interaction with specific AACs, APHs, ANTs, or ribosomal modifications would be speculative. To provide a scientifically accurate and detailed article as requested, research data from studies that have specifically investigated the enzymatic inactivation of this compound and ribosomal resistance to it would be required. Such studies would need to determine which specific AMEs are capable of modifying this compound, the kinetics of these reactions, and the impact of known ribosomal mutations on this compound's efficacy. Without this foundational data, a thorough and accurate article on the molecular mechanisms of bacterial resistance to this compound cannot be generated.
Molecular Mechanisms of Bacterial Resistance to Verdamicin
Efflux Pump Systems in Verdamicin Resistance Phenotypes
Efflux pumps are protein complexes in the bacterial cell membrane that actively transport a wide range of substances, including antibiotics, out of the cell. nih.gov By reducing the intracellular concentration of the antibiotic, these pumps can prevent it from reaching its ribosomal target in sufficient quantities to inhibit protein synthesis, thus contributing to resistance. pmjournal.ir
In Gram-negative bacteria such as Pseudomonas aeruginosa, a common pathogen, several multidrug-resistant (MDR) efflux pumps from the Resistance-Nodulation-Division (RND) family are known to contribute to aminoglycoside resistance. nih.gov A key system involved in this process is the MexXY-OprM efflux pump. nih.gov The expression of the genes encoding this pump, mexX and mexY, can be upregulated, leading to increased production of the pump and consequently, enhanced resistance to aminoglycosides. nih.gov While the MexXY-OprM system is a significant contributor to intrinsic aminoglycoside resistance, its level of contribution can vary between different clinical isolates. nih.gov Overexpression of these efflux pumps often contributes to a multidrug-resistant phenotype, as they can extrude a variety of structurally different antimicrobial agents. frontiersin.org
Table 3: Efflux Pump Systems Implicated in Aminoglycoside Resistance
| Efflux Pump System | Bacterial Species | Substrates | Resistance Level |
|---|---|---|---|
| MexXY-OprM | Pseudomonas aeruginosa | Aminoglycosides, Fluoroquinolones, Tetracycline | Contributes to intrinsic and acquired resistance. nih.gov |
Genetic Determinants and Dissemination of this compound Resistance
The genetic elements encoding resistance mechanisms are crucial to their spread among bacterial populations. While resistance can arise from spontaneous mutations in chromosomal genes, the rapid dissemination of high-level resistance is primarily due to horizontal gene transfer of mobile genetic elements (MGEs). nih.govmednexus.org
Genes encoding 16S-RMTases and aminoglycoside-modifying enzymes are frequently located on plasmids and transposons. researchgate.netmdpi.com These MGEs can be transferred between different bacteria, including between different species, through processes like conjugation, transformation, and transduction. nih.gov This horizontal transfer allows for the rapid spread of resistance determinants through a bacterial population, contributing to the emergence of multidrug-resistant strains. mdpi.com For example, the armA and rmtB genes, which encode for 16S-RMTases, are often found on conjugative plasmids that also carry genes for resistance to other classes of antibiotics, such as beta-lactams and fluoroquinolones. mdpi.com This co-localization of resistance genes facilitates the selection and spread of multidrug-resistant organisms in clinical environments. researchgate.net
Table 4: Common Mobile Genetic Elements Carrying Aminoglycoside Resistance Genes
| Genetic Element | Resistance Gene(s) | Mechanism of Transfer | Common Bacterial Hosts |
|---|---|---|---|
| Plasmids (e.g., IncA/C, IncF) | armA, rmtB, rmtC | Conjugation | Enterobacteriaceae (e.g., E. coli, K. pneumoniae) mdpi.com |
| Transposons (e.g., Tn1546) | vanA (often co-localized with aminoglycoside resistance) | Transposition, often plasmid-mediated | Enterococcus spp. mdpi.com |
Structure Activity Relationship Sar Studies of Verdamicin and Its Chemical Analogs
Correlation of Verdamicin Structural Features with Ribosomal Binding Affinity
The antibacterial efficacy of this compound, like other aminoglycosides, is contingent upon its ability to bind with high affinity to the A-site of the bacterial 16S rRNA, a critical component of the 30S ribosomal subunit. This binding event disrupts protein synthesis, leading to bacterial cell death. The structural features of this compound are intricately linked to its ribosomal binding affinity, with specific rings and functional groups playing pivotal roles in the interaction.
The core structure of this compound, centered around a 2-deoxystreptamine (2-DOS) ring (Ring II), is fundamental for its interaction with the ribosomal target. Rings I and II of the aminoglycoside scaffold are responsible for directing specific interactions with the RNA. The amino groups at positions 1 and 3 of the 2-DOS ring are crucial for forming specific hydrogen bonds with the G1494 and U1495 residues of the 16S rRNA.
Table 1: Correlation of this compound Structural Features with Ribosomal Binding Interactions
| Structural Feature | Interacting Ribosomal Residue(s) | Type of Interaction | Contribution to Binding Affinity |
|---|---|---|---|
| Ring II (2-deoxystreptamine) | |||
| 1-amino group | G1494, U1495 | Hydrogen bonding | Essential for specific recognition |
| 3-amino group | G1494, U1495 | Hydrogen bonding | Critical for anchoring in the A-site |
| Ring I | |||
| 6'-amino group | Phosphate (B84403) backbone | Electrostatic | Enhances overall affinity |
| 3', 4'-hydroxyl groups | Nucleotide bases | Hydrogen bonding | Contributes to specificity and affinity |
| Ring III | |||
| Hydroxyl and amino groups | Various rRNA residues | Hydrogen bonding | Significantly increases binding affinity |
SAR Analysis for Evading Aminoglycoside-Modifying Enzyme Inactivation
A primary mechanism of bacterial resistance to aminoglycosides is their enzymatic modification by aminoglycoside-modifying enzymes (AMEs). nih.govdocumentsdelivered.com These enzymes, which include N-acetyltransferases (AACs), O-phosphotransferases (APHs), and O-nucleotidyltransferases (ANTs), alter the structure of the antibiotic, reducing its affinity for the ribosomal target. nih.govnih.gov The structure of this compound incorporates features specifically designed to evade inactivation by these enzymes.
The most common sites of modification on aminoglycosides are the hydroxyl and amino groups. semanticscholar.org For example, APH(3') enzymes phosphorylate the 3'-hydroxyl group, while AAC(6') enzymes acetylate the 6'-amino group. This compound's structure, through strategic modifications at these positions, sterically hinders the binding of AMEs, rendering the antibiotic a poor substrate for these resistance enzymes.
Research into novel aminoglycoside derivatives has demonstrated that modifications at various positions can confer resistance to enzymatic inactivation. For instance, the addition of a 4-amino-2-hydroxybutyryl (AHB) group at the 1-position of the 2-DOS ring is known to impart resistance to several AMEs. Similarly, modifications at the 6' and 4' positions have been shown to have minimal impact on ribosomal binding but can effectively block the action of AMEs. nih.gov The specific substitution pattern of this compound is a result of rational drug design aimed at maintaining potent antibacterial activity while overcoming common resistance mechanisms.
Table 2: this compound Structural Modifications and Evasion of AME Inactivation
| Site of Modification | Aminoglycoside-Modifying Enzyme (AME) | Effect of Modification | This compound's Evasion Strategy |
|---|---|---|---|
| 3'-hydroxyl group | APH(3') | Phosphorylation, leading to inactivation | Steric hindrance preventing enzyme binding |
| 6'-amino group | AAC(6') | Acetylation, reducing ribosomal affinity | Structural features that block enzyme access |
| 2''-hydroxyl group | APH(2'')/AAC(2'') | Phosphorylation/acetylation, inactivation | Modifications that make it a poor substrate |
| 4'-hydroxyl group | ANT(4') | Nucleotidylation, leading to inactivation | Substitutions that prevent enzyme recognition |
Stereochemical Influences on this compound's Biological Activity and Resistance Profiles (e.g., C6' Epimers)
Stereochemistry plays a crucial role in the biological activity of chiral molecules like this compound. nih.govnih.gov The three-dimensional arrangement of atoms and functional groups dictates how the molecule interacts with its biological target and how it is recognized by resistance enzymes. Even subtle changes in stereochemistry, such as the configuration at a single stereocenter, can have profound effects on both antibacterial potency and susceptibility to enzymatic inactivation.
The configuration of the C6' position is a prime example of the importance of stereochemistry in the context of this compound's activity. The epimerization at this position can alter the orientation of the substituent, which in turn can affect both ribosomal binding and interaction with AMEs. An incorrect stereoisomer may not fit optimally into the ribosomal A-site, leading to a decrease in binding affinity and, consequently, reduced antibacterial activity.
Furthermore, the stereochemistry at C6' can influence the resistance profile of this compound. AMEs have specific substrate binding pockets, and the precise stereochemical configuration of the antibiotic is critical for recognition and subsequent modification. A change in the stereochemistry at the C6' position can create a molecule that is no longer a substrate for a particular AME, thereby overcoming a specific resistance mechanism. The development of this compound and its analogs involves careful consideration and control of stereochemistry to optimize its therapeutic properties.
Table 3: Influence of Stereochemistry at C6' on this compound's Properties
| Stereochemical Configuration | Impact on Ribosomal Binding | Impact on AME Susceptibility | Overall Biological Activity |
|---|---|---|---|
| Natural Epimer | Optimal fit in the A-site, high binding affinity | May be a substrate for certain AMEs | Potent antibacterial activity, potential for resistance |
| C6' Epimer | Suboptimal fit, reduced binding affinity | May not be a substrate for certain AMEs | Reduced antibacterial activity, potential to overcome resistance |
Identification of Key Pharmacophoric Elements within the this compound Scaffold for Target Interaction
A pharmacophore is an abstract description of the molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. nih.govnih.gov Identifying the key pharmacophoric elements within the this compound scaffold is essential for understanding its interaction with the ribosomal A-site and for the design of new, more potent analogs.
The pharmacophore of this compound can be defined by the spatial arrangement of its key functional groups, including hydrogen bond donors and acceptors, and positively charged amino groups. researchgate.net These features are crucial for the supra-molecular interactions with the rRNA target. The primary amino groups on the 2-DOS ring, for instance, are critical hydrogen bond donors that interact with specific nucleotides in the A-site. The hydroxyl groups on the sugar rings also act as important hydrogen bond donors and acceptors.
Table 4: Key Pharmacophoric Elements of this compound for Ribosomal Interaction
| Pharmacophoric Feature | Description | Role in Target Interaction |
|---|---|---|
| Hydrogen Bond Donors | Amino and hydroxyl groups | Formation of specific hydrogen bonds with rRNA nucleotides |
| Hydrogen Bond Acceptors | Hydroxyl groups and ether linkages | Acceptance of hydrogen bonds from rRNA |
| Positive Ionizable Groups | Primary and secondary amino groups | Electrostatic interactions with the negatively charged phosphate backbone of rRNA |
| Hydrophobic Regions | Methylene groups on the sugar rings | Van der Waals interactions with nonpolar regions of the binding pocket |
| 3D Scaffold | The overall shape and conformation | Ensures a complementary fit into the ribosomal A-site |
Advanced Methodologies for Verdamicin Research
Analytical and Characterization Techniques
Analytical and characterization techniques are crucial for the identification, structural elucidation, and quantification of verdamicin and its related compounds.
Spectroscopic Analysis (e.g., NMR for structural elucidation)
Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, play a significant role in the structural elucidation of this compound and its derivatives. NMR provides detailed information about the connectivity and spatial arrangement of atoms within a molecule. Both 1D and 2D NMR techniques are fundamental in this process. researchgate.netuii.ac.idnih.gov For instance, 1H NMR and 13C NMR spectroscopy have been used to characterize the structures of compounds related to this compound, such as this compound C2 and C2a, and intermediates in aminoglycoside biosynthesis. researchgate.netacs.org The use of techniques like 1H NMR and 13C NMR, along with other spectroscopic analyses such as UV, IR, and HR-ESI-MS, is a standard approach for the comprehensive characterization and structure elucidation of natural products and synthesized compounds. researchgate.net Sharp and well-resolved NMR spectra are particularly valuable for facilitating structural elucidation, especially when dealing with complex molecules or intermediates with protected groups. researchgate.netscispace.com
Mass Spectrometry Techniques (e.g., LC-ESI-HRMS for metabolite profiling)
Mass spectrometry (MS) techniques are essential for determining the mass-to-charge ratio of molecules, providing information about their elemental composition and fragmentation patterns. chromatographyonline.com Liquid Chromatography-Electrospray Ionization-High-Resolution Mass Spectrometry (LC-ESI-HRMS) is a powerful hyphenated technique widely used in the analysis of complex mixtures, including the metabolite profiling of microorganisms that produce antibiotics like this compound. acs.orgscispace.comnih.govresearchgate.net LC-ESI-HRMS analysis has been employed to study the gentamicin (B1671437) biosynthetic pathway, in which this compound is an intermediate. acs.orgnih.govresearchgate.net This technique allows for the detection and comparison of various gentamicin-related compounds produced by different mutant strains of Micromonospora echinospora, providing insights into the biotransformation pathways. acs.orgnih.govresearchgate.net For example, LC-ESI-HRMS analysis has been used to confirm the presence and relative abundance of this compound, this compound C2a, and this compound C2 in different microbial extracts. acs.org The technique is capable of providing extracted ion chromatograms and mass spectra that help in identifying and differentiating closely related compounds and intermediates in a biosynthetic pathway. acs.org
Table 1: Examples of Compounds Analyzed by LC-ESI-HRMS in Gentamicin Biosynthesis Research
| Compound Name | Relevant Study Context | Search Result Index |
| This compound | Detected in mutant strains of M. echinospora. | acs.orgnih.gov |
| This compound C2a | Analyzed as a substrate and product in enzyme assays. | acs.org |
| This compound C2 | Analyzed as a substrate and product in enzyme assays. | acs.org |
| Gentamicin C1a | Production levels analyzed in mutant strains. | acs.orgnih.gov |
| Gentamicin C2 | Production levels analyzed in mutant strains. | acs.orgnih.gov |
| Gentamicin X2 | Production levels analyzed in mutant strains. | nih.gov |
| G418 | Production levels analyzed in mutant strains. | nih.gov |
| JI-20A | Production levels analyzed in mutant strains. | nih.gov |
| JI-20B | Production levels analyzed in mutant strains. | nih.gov |
Structural Biology Approaches
Structural biology techniques provide high-resolution three-dimensional information about biological macromolecules and their interactions with small molecules like this compound.
X-ray Crystallography of this compound-Target Complexes
X-ray crystallography is a powerful technique for determining the atomic structure of proteins and protein-ligand complexes. migrationletters.comnih.govresearchgate.net While general information on the use of X-ray crystallography in studying antibiotic-target interactions, particularly with ribosomes, is available, specific detailed findings on X-ray crystal structures of this compound bound to its target are not prominently featured in the provided search results. migrationletters.comnih.govreadcrystalbio.com X-ray crystallography is routinely used to visualize the binding interactions between a drug and its protein target, which is crucial for understanding the mode of action and for rational drug design and optimization. migrationletters.comnih.gov Studies on other aminoglycosides and their interactions with ribosomal subunits have been conducted using X-ray crystallography, providing fundamental insights into their binding sites and mechanisms. migrationletters.comnih.gov Although a direct reference to a this compound-target complex crystal structure was not found, the technique is highly relevant for studying how aminoglycosides like this compound interact with their primary target, the bacterial ribosome. migrationletters.comnih.govmpg.denih.gov
Cryo-Electron Microscopy for Ribosome-Verdamicin Interactions
Cryo-Electron Microscopy (Cryo-EM), particularly single-particle cryo-EM and cryo-electron tomography (cryo-ET), has become increasingly important for studying the structure and interactions of large macromolecular complexes like the ribosome. mpg.denih.govunistra.frembl.orgnih.gov Cryo-EM allows for the visualization of macromolecules in their native state and can capture different functional states of molecular machines. embl.orgnih.gov Recent advancements in cryo-EM have enabled the determination of high-resolution structures of ribosomes in complex with various antibiotics, including aminoglycosides. mpg.denih.gov These studies provide detailed insights into the antibiotic binding sites on the ribosome and the resulting conformational changes. mpg.denih.gov While specific cryo-EM structures of this compound bound to the ribosome were not explicitly detailed in the search results, cryo-EM has been used to study the interaction between ribosomes and antibiotics in general, and the ribosome is a known target for this compound. mpg.denih.govunistra.frembl.org High-resolution cryo-EM structures of antibiotic-ribosome complexes have revealed conserved binding modes and the role of solvent molecules in mediating interactions. mpg.denih.gov This technique is valuable for understanding how this compound interacts with the bacterial ribosome at the molecular level, contributing to the understanding of its mechanism of action and resistance.
Computational Chemistry and Molecular Modeling
Computational chemistry and molecular modeling techniques are widely applied in drug discovery and research to complement experimental studies, predict molecular properties, and simulate interactions. bioscipublisher.comtarosdiscovery.comfmhr.orgnovapublishers.comkallipos.gr These methods encompass a range of approaches, including molecular dynamics, quantum chemistry, molecular docking, and quantitative structure-activity relationships (QSAR). bioscipublisher.comfmhr.orgkallipos.gr While the search results provide general information on the applications of computational chemistry and molecular modeling in understanding drug-target interactions, predicting targets, and optimizing compounds, specific studies focused solely on the computational analysis or modeling of this compound were not extensively detailed. bioscipublisher.comtarosdiscovery.comfmhr.orgbiorxiv.orgfrontiersin.org Computational methods can be used to predict the primary target of bioactive molecules based on chemical similarity. biorxiv.orgfrontiersin.org They are also instrumental in understanding ligand-protein interactions and optimizing lead compounds. bioscipublisher.comfmhr.org Although direct computational studies on this compound were not a major theme in the provided results, the principles and techniques of computational chemistry and molecular modeling are applicable to studying this compound's properties, its interactions with biological targets like the ribosome, and potentially for designing new derivatives with improved characteristics. bioscipublisher.comfmhr.orgkallipos.gr
Table 2: General Applications of Computational Chemistry in Drug Discovery
| Technique | Description |
| Molecular Docking | Predicts the binding orientation and affinity of a ligand to a target protein. |
| Pharmacophore Modeling | Identifies the essential features of a molecule for biological activity. |
| QSAR | Develops models to predict biological activity based on chemical structure. |
| Molecular Dynamics Simulations | Simulates the time-dependent behavior of molecular systems. |
| Target Prediction | Predicts potential biological targets for a given molecule. |
Molecular Dynamics Simulations for this compound-Target Binding
Molecular dynamics (MD) simulations are a computational technique used to model the physical movements of atoms and molecules over time. This method is valuable in drug discovery for understanding drug-target binding by accounting for the flexibility of both the protein target and the ligand, as well as the influence of the surrounding environment, such as solvent fishersci.cafishersci.comuni.lu. MD simulations can provide a more accurate estimation of binding affinity, detect conformational changes upon binding, and analyze the dynamics of interactions over time fishersci.ca. While the provided search results discuss the general application and benefits of MD simulations in predicting and understanding drug-target binding kinetics and identifying binding sites, specific studies detailing molecular dynamics simulations of this compound binding to its biological targets were not found in the immediate results. fishersci.cafishersci.comuni.lunih.govnih.gov However, the principles and techniques of MD simulations are broadly applicable to studying the interactions of aminoglycoside antibiotics like this compound with their known or predicted targets, such as ribosomal subunits.
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that seeks to establish a correlation between the structural properties of chemical compounds and their biological activity. invivochem.cnbiorxiv.orgnih.gov QSAR models are widely used in drug discovery for predicting the activity of new compounds and optimizing existing ones based on their chemical structures. invivochem.cnbiorxiv.org This involves calculating various molecular descriptors that represent physical, chemical, or structural features of the compounds and then using statistical methods to build predictive models linking these descriptors to observed biological activities. invivochem.cnnih.gov this compound has related derivatives, such as this compound C2 and this compound C2a, which have been synthesized and studied for their antibacterial activity. wikipedia.org Although specific QSAR studies focused solely on this compound derivatives were not detailed in the provided results, the methodology of QSAR is directly applicable to investigating how structural variations in this compound derivatives influence their biological potency and spectrum of activity. invivochem.cnbiorxiv.orgnih.govuni.lu Such modeling could help in the rational design of novel this compound analogs with improved properties.
In Silico Prediction of this compound Biological Targets
In silico target prediction methods utilize computational approaches to predict the potential biological targets of a given molecule based on its chemical structure or other molecular properties. wikidata.orgwikidata.orgeragene.comnih.gov These methods often rely on comparing the query molecule to large databases of compounds with known targets, employing principles of chemical similarity or machine learning algorithms. wikidata.orgwikidata.orgeragene.comnih.gov this compound has been included as a molecule in studies evaluating in silico target prediction methods. wikidata.orgwikidata.org These studies indicate that in silico approaches can predict the primary targets of bioactive molecules like this compound based on chemical structure similarity. wikidata.orgwikidata.orgeragene.comnih.gov Predicted targets for compounds including this compound in such analyses have encompassed areas like bacterial type IIA topoisomerase (DNA gyrase and topoisomerase IV) inhibition and small and large ribosomal subunit inhibition. wikidata.orgwikidata.org This aligns with the known mechanism of action for many aminoglycoside antibiotics, which typically target the bacterial ribosome to inhibit protein synthesis.
Genetic Engineering and Synthetic Biology Tools in Producer Strains
This compound is produced through the fermentation of Micromonospora grisea. wikidata.orgnaturtejo.com Genetic engineering and synthetic biology tools offer powerful approaches to manipulate the biosynthetic pathways in microbial producer strains to potentially enhance the production of natural products or generate novel derivatives. While the provided search results discuss the application of genetic engineering and synthetic biology in the context of other antibiotic-producing Streptomyces strains (e.g., for aminocoumarins) wikipedia.orguni.lu and for biohydrogen production in bacteria uni.lunih.gov, direct detailed information on the genetic engineering of Micromonospora grisea specifically for altering this compound production is limited in these results. However, research into the biosynthesis of related aminoglycosides, such as gentamicin in Micromonospora echinospora, provides relevant context. wikipedia.orgwikidata.orgguidetopharmacology.orgnih.gov Studies have investigated the role of specific genes, such as genB4 and genK, in the gentamicin biosynthetic pathway, which involves intermediates structurally related to this compound, including this compound C2 and this compound C2a. wikipedia.org In vivo feeding experiments with this compound have also been conducted to study its conversion into gentamicin C components, illustrating the potential to investigate and manipulate these pathways using biological tools. wikidata.orgguidetopharmacology.orgnih.gov These examples highlight the applicability of genetic and synthetic biology approaches to understand and potentially modify the production of aminoglycosides in Micromonospora species.
In Vitro Biochemical and Cellular Assays for Mechanistic Investigations
In vitro biochemical and cellular assays are essential for dissecting the mechanisms of action of antibiotics and the enzymes involved in their biosynthesis. For this compound and related aminoglycosides, these assays can provide detailed insights into enzymatic transformations and interactions with biological targets. Research into the biosynthesis of gentamicin, which involves intermediates related to this compound, has utilized in vitro enzymatic assays to characterize the activity of specific enzymes like GenB4. wikidata.orgguidetopharmacology.orgnih.gov These assays have employed compounds such as sisomicin (B1680986) and this compound C2 as substrates to understand the catalytic capabilities of these enzymes in converting intermediates within the biosynthetic pathway. wikidata.orgguidetopharmacology.orgnih.gov For instance, in vitro assays with purified recombinant GenB4 demonstrated its ability to convert sisomicin and this compound C2 into other compounds, including oxidized and deaminated products, shedding light on the enzymatic steps involved in the maturation of these antibiotics. wikidata.orgguidetopharmacology.orgnih.gov These biochemical studies, often coupled with techniques like LC-ESI-HRMS, are crucial for confirming the function of biosynthetic enzymes and elucidating the precise chemical transformations they catalyze. wikidata.orgguidetopharmacology.orgnih.gov
Compound List and PubChem CIDs
Emerging Research Directions and Future Perspectives for Verdamicin Studies
Deepening Understanding of Verdamicin Biosynthetic Complexity
The biosynthesis of aminoglycoside antibiotics, including this compound, is a complex process involving numerous enzymatic steps. This compound is produced by Micromonospora grisea. wikipedia.orgnih.gov Studies on the biotransformation of related aminoglycosides, such as sisomicin (B1680986) and this compound, by Micromonospora sagamiensis have provided insights into potential biosynthetic routes. For instance, M. sagamiensis can transform this compound into gentamicin (B1671437) C2a, C2, and then C1, suggesting a sequence involving (4',5')-reduction, 6'-C-epimerization, and 6'-N-methylation. tandfonline.comjst.go.jp In contrast, M. zionensis transformed this compound into a new antibiotic, VF3-1, suggested to be 6'-N-methylthis compound. tandfonline.comjst.go.jp
Understanding the specific genes and enzymes involved in each step of the this compound biosynthetic pathway in M. grisea is crucial for potential pathway engineering. Combinatorial biosynthesis, which involves manipulating biosynthetic gene clusters, is a promising approach to generate novel antibiotics with altered properties. nih.gov While the biosynthetic gene cluster for gentamicin has been studied, leading to insights into enzymes like GenB3 and GenB4 involved in didehydroxylation, the specific genes for this compound biosynthesis require further elucidation. biorxiv.org Deepening this understanding could enable the rational design of modified strains for improved production or the generation of this compound analogs through synthetic biology approaches. nih.gov
Rational Design of this compound Analogs to Counter Resistance Mechanisms
Bacterial resistance to aminoglycoside antibiotics is a significant challenge, primarily mediated by aminoglycoside-modifying enzymes (AMEs), target site modifications (e.g., ribosomal RNA methylation or mutation), and reduced drug uptake or efflux. nih.govgoogle.comnih.govresearchgate.net AMEs, such as acetyltransferases (AACs), phosphotransferases (APHs), and nucleotidyltransferases (ANTs), are particularly clinically significant. nih.govnih.gov These enzymes regioselectively modify specific amino or hydroxyl groups on the aminoglycoside structure, leading to reduced binding affinity to the ribosome. nih.gov
Rational design of this compound analogs aims to create compounds that evade these resistance mechanisms. This involves modifying the this compound structure at sites known to be targeted by AMEs or involved in ribosomal binding. For example, modifications at the 6'-amino group in related aminoglycosides like sisomicin have shown improved activity against strains expressing AAC6'-modifying enzymes. google.com
Computational approaches, such as target prediction based on chemical similarity, can assist in identifying potential modifications that might retain or improve activity against resistant strains. biorxiv.orgfrontiersin.orgnih.gov By understanding the precise interactions between this compound and bacterial ribosomes, as well as the mechanisms of enzymatic inactivation, researchers can design analogs with altered steric or electronic properties that are not recognized or modified by resistance enzymes, or that bind more effectively to modified ribosomal targets. acs.org
Exploration of this compound's Interactions with Novel Biological Targets Beyond the Ribosome
While the primary target of this compound, like other aminoglycosides, is the bacterial ribosome, where it interferes with protein synthesis by binding to the small ribosomal subunit and causing misreading of the genetic code, research is exploring potential interactions with other biological targets. ucsd.edugoogle.combiorxiv.orgfrontiersin.org
Aminoglycosides are known to bind to RNA structures. ucsd.edugoogle.com This affinity for RNA suggests that this compound might interact with other cellular RNA molecules besides ribosomal RNA. Studies on related aminoglycosides have investigated their interactions with various RNA targets, including microRNAs (miRNAs). acs.org For instance, gentamicin has been studied for its potential to inhibit miR-34a. acs.org
Exploring this compound's binding to non-ribosomal RNA or other biomolecules could reveal novel mechanisms of action or potential therapeutic applications beyond antibacterial activity. This could involve using techniques like structural biology (e.g., cryo-EM or X-ray crystallography) to visualize this compound bound to different targets or employing biochemical assays to assess binding affinity and functional consequences. ucsd.eduelifesciences.org Identifying such off-target interactions could also be important for understanding potential side effects, but the focus here is on novel biological targets for therapeutic benefit.
Applications of this compound and its Analogs as Chemical Probes for Cellular Processes
Chemical probes are small molecules used to perturb biological systems and study cellular processes. Given this compound's ability to bind to RNA and interfere with protein synthesis, this compound and its analogs hold potential as chemical probes. ucsd.edugoogle.com
By selectively binding to and modulating the function of specific ribosomal or potentially non-ribosomal RNA targets, this compound-based probes could be used to investigate the dynamics of protein synthesis, ribosome assembly, or the roles of specific RNA molecules in cellular pathways. ucsd.eduucl.ac.uk Analogs with modifications that alter target specificity or introduce tags (e.g., fluorescent labels or affinity handles) could enable the visualization or isolation of their binding partners within the cell.
For example, modified this compound molecules could be used to study the impact of specific ribosomal modifications on antibiotic binding or to track the movement of ribosomes within the cell. Furthermore, if this compound is found to interact with other RNA species, labeled analogs could help elucidate the functions of these RNAs. The rational design of analogs with tailored properties is essential for developing effective chemical probes. acs.org
Q & A
Q. What are the key structural characteristics of Verdamicin that influence its antibacterial activity?
this compound C2 and C2a derivatives exhibit distinct antibacterial properties due to their stereochemical configurations and side-chain modifications. The 5' side chain, synthesized via oxidative transformation of allylic azides, is critical for binding to bacterial ribosomes. Structural studies using NMR and X-ray crystallography reveal that the 6'-amino group and unsaturated aldehyde moiety enhance interactions with ribosomal RNA . Methodologically, synthesis involves SeO₂-mediated oxidation of dihydro[2H]pyrans, followed by stereocontrolled elaboration of the side chain .
Q. What enzymatic pathways are involved in this compound biosynthesis?
this compound biosynthesis involves the bifunctional enzyme GenB4, which catalyzes the reduction and transamination of precursors like this compound C2a and C2. GenB4 converts this compound C2a into Gentamicin C2a via 6′-deamination and oxidation, as confirmed by HPLC-ELSD analysis . Researchers should pair GenB4 with auxiliary enzymes (e.g., GenB1/GenB2) to optimize reaction efficiency, particularly for steps requiring cofactor regeneration or isomerization .
Q. How can in vitro antibacterial activity assays be standardized for this compound derivatives?
Use broth microdilution assays with reference bacterial strains (e.g., E. coli ATCC 25922) to determine minimum inhibitory concentrations (MICs). Include controls for solvent effects and pH stability. Cross-tabulate results with structural data to identify activity trends, as demonstrated in comparative studies of C2 and C2a epimers .
Advanced Research Questions
Q. How can contradictions in enzymatic activity data for this compound biosynthesis be resolved?
Contradictions often arise from substrate specificity or cofactor dependency. For example, GenB4 fails to act on 6′-deamino-2′-oxo-Verdamicin unless paired with GenB1/GenB2 . To resolve discrepancies:
- Conduct kinetic assays (e.g., Michaelis-Menten analysis) under varying NADPH/ATP concentrations.
- Use site-directed mutagenesis to identify critical residues in GenB4’s active site.
- Validate findings with isotopic labeling and LC-MS/MS .
Q. What experimental designs are optimal for studying this compound’s efficacy against antibiotic-resistant strains?
- Step 1: Select clinically relevant resistant strains (e.g., methicillin-resistant S. aureus or carbapenem-resistant Enterobacteriaceae).
- Step 2: Combine MIC assays with time-kill kinetics to assess bactericidal vs. bacteriostatic effects.
- Step 3: Integrate genomic sequencing to correlate resistance mechanisms (e.g., rRNA methylation) with this compound’s binding efficiency .
- Step 4: Use murine infection models to evaluate in vivo efficacy, ensuring adherence to ethical guidelines for animal studies .
Q. How can structure-activity relationship (SAR) studies be enhanced for this compound derivatives?
- Method 1: Synthesize analogs with modified 5′ side chains using the Hanessian oxidation protocol .
- Method 2: Employ molecular docking simulations (e.g., AutoDock Vina) to predict interactions with ribosomal targets.
- Method 3: Validate predictions with isothermal titration calorimetry (ITC) to quantify binding affinities .
Data Analysis & Reproducibility
Q. What strategies ensure reproducibility in this compound biosynthesis experiments?
- Documentation: Provide detailed protocols for enzyme purification, substrate preparation, and reaction conditions (pH, temperature, cofactors) .
- Data Sharing: Publish raw HPLC-ELSD chromatograms and kinetic datasets in FAIR-compliant repositories (e.g., Zenodo) with persistent identifiers .
- Replication: Independent labs should verify results using standardized strains and reagents, as per the Antibacterial Resistance Leadership Group (ARLG) guidelines .
Q. How should researchers address variability in antibacterial assay results across laboratories?
- Calibration: Use common reference standards (e.g., gentamicin sulfate) to normalize MIC values.
- Statistical Analysis: Apply mixed-effects models to account for inter-lab variability.
- Reporting: Follow CONSORT guidelines for experimental details, including inoculum size and growth medium composition .
Methodological Challenges
Q. What are the limitations of current enzymatic assays for studying this compound biosynthesis?
- Challenge 1: GenB4’s bifunctionality complicates kinetic measurements. Solution: Use stopped-flow spectroscopy to decouple reduction and transamination steps .
- Challenge 2: Low yields of this compound precursors. Solution: Optimize fermentation conditions (e.g., Micromonospora culture media) or employ synthetic biology approaches .
Q. How can multi-omics approaches advance this compound research?
Integrate transcriptomics (RNA-seq of biosynthetic gene clusters), proteomics (LC-MS/MS of enzyme expression), and metabolomics (NMR of pathway intermediates) to map regulatory networks. Use tools like AntiSMASH for genome mining and pathway prediction .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
